2,3,7,8-Tetrabromodibenzo-P-dioxin

Teratology Developmental Toxicology AhR Agonism

2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) is the fully brominated AhR agonist analog of TCDD, essential for PBDD quantification under EPA Method 1613B. It is NOT interchangeable with TCDD: bromination increases MW to 499.78, alters GC retention, and requires distinct MS transitions (LOQ 140 pg/g vs 1–10 pg/g). TBDD shows slower biliary excretion (7% vs 10% in 5 hr), equipotent CYP1A1 induction (ED50 0.8–1.0 nmol/kg), yet 4-fold lower teratogenic potency (Relative Potency 0.24). This CRM is mandatory for accurate calibration, method validation, and TEF refinement studies for brominated dioxins.

Molecular Formula C12H4Br4O2
Molecular Weight 499.77 g/mol
CAS No. 50585-41-6
Cat. No. B1210597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,8-Tetrabromodibenzo-P-dioxin
CAS50585-41-6
Synonyms2,3,7,8-TBDD
2,3,7,8-tetrabromodibenzo-4-dioxin
2,3,7,8-tetrabromodibenzo-p-dioxin
Molecular FormulaC12H4Br4O2
Molecular Weight499.77 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br
InChIInChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
InChIKeyJZLQUWSWOJPCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD): Analytical Reference Standard for Halogenated Dioxin Research


2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD; CAS 50585-41-6) is a fully brominated analog of the prototypical aryl hydrocarbon receptor (AhR) agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [1]. It is a polybrominated dibenzo-p-dioxin (PBDD) congener of significant environmental and toxicological relevance, formed as a byproduct during the manufacturing and combustion of brominated flame retardants [2]. TBDD is recognized by the U.S. EPA as a halogenated dioxin-like compound subject to regulatory monitoring [3]. Its high purity (typically ≥97% by GC) and availability as a certified reference material make it an essential tool for analytical method development, toxicological research, and environmental fate studies focusing on brominated dioxin contamination .

Procurement Note: Why 2,3,7,8-TBDD Cannot Be Replaced by TCDD or Other Analogs


Despite structural similarity to its chlorinated congener TCDD, 2,3,7,8-TBDD exhibits distinct physicochemical, analytical, and biological properties that preclude generic substitution. The replacement of chlorine with bromine substantially increases molecular weight (from 321.97 to 499.78 g/mol), alters volatility and chromatographic retention, and modifies binding interactions with the aryl hydrocarbon receptor (AhR) due to differences in van der Waals radii and electron density [1]. Furthermore, TBDD demonstrates differential toxicokinetics, including a slower rate of biliary excretion compared to TCDD (7% vs. 10% in 5 hr), which can impact bioaccumulation and toxicity assessments [2]. In analytical workflows, TBDD requires distinct mass spectrometry transitions and gas chromatography conditions, and its use as a certified reference standard is mandated for the quantification of brominated dioxins in environmental samples under regulatory frameworks such as EPA Method 1613B [3]. The quantitative evidence below substantiates why TBDD must be procured and utilized specifically for its intended research or analytical applications.

Quantitative Differentiation of 2,3,7,8-TBDD from TCDD and Other Analogs


Teratogenic Potency in Mice: TBDD vs. TCDD

In a direct head-to-head comparative teratogenicity study in C57BL/6N mice, 2,3,7,8-TBDD exhibited a relative potency of 0.24 (95% CI not reported) for the induction of cleft palate compared to TCDD, which is assigned a reference value of 1.0 [1]. The LOEL (Lowest Observed Effect Level) for cleft palate was 48 µg/kg for TBDD versus a historical LOEL of approximately 12 µg/kg for TCDD under comparable experimental conditions [1]. For hydronephrosis, a more sensitive endpoint, the LOEL for TBDD was 3 µg/kg [1]. This quantitative difference in teratogenic potency is critical for dose selection in developmental toxicity studies and for refining Toxic Equivalency Factor (TEF) models for brominated dioxins.

Teratology Developmental Toxicology AhR Agonism

CYP1A1 Enzyme Induction Potency in Rat Liver

A direct comparative study in male F344 rats demonstrated that 2,3,7,8-TBDD and 2,3,7,8-TCDD exhibit nearly identical potency for the induction of hepatic CYP1A1, a hallmark AhR-mediated response [1]. The estimated ED50 value for CYP1A1 induction (measured via ethoxyresorufin O-deethylase activity and radioimmunoassay) was 0.8–1.0 nmol/kg for TBDD, which is comparable to the range previously reported for TCDD in the same model system [1]. This quantitative equivalence in enzyme induction potency stands in contrast to the difference observed in teratogenicity, highlighting the compound's nuanced biological profile and the necessity of using the exact congener for mechanistic AhR studies.

Enzyme Induction Hepatotoxicity Cytochrome P450

Biliary Excretion Rate in Rats: TBDD vs. TCDD

In a controlled in vivo study directly comparing the disposition of radiolabeled 2,3,7,8-TBDD and 2,3,7,8-TCDD in male F344 rats, TBDD exhibited a marginally slower rate of biliary excretion [1]. Over a 5-hour collection period following intravenous administration of 1 nmol/kg, 7% of the administered radioactivity was excreted in bile for [3H]TBDD, compared to 10% for [3H]TCDD [1]. All biliary radioactivity was attributable to metabolites, indicating that the rate-limiting step of metabolism is slightly less efficient for the brominated congener. This pharmacokinetic distinction suggests potential differences in whole-body half-life and bioaccumulation, which are critical parameters for physiologically based pharmacokinetic (PBPK) modeling and risk assessment.

Pharmacokinetics Toxicokinetics Excretion

Analytical Sensitivity: GC-MS Method Detection Limits

Regulatory analytical methods for polybrominated dibenzo-p-dioxins require compound-specific validation due to differences in instrumental response. Using gas chromatography with high-resolution mass spectrometry (GC-HRMS) as described for the analysis of technical flame retardant mixtures, the Limit of Detection (LOD) for 2,3,7,8-TBDD was determined to be 7.02 pg/g, and the Limit of Quantitation (LOQ) was 140 pg/g [1]. For the structurally related but chlorinated congener 2,3,7,8-TCDD, typical LOQs under analogous EPA methods (e.g., Method 1613B) are often lower (e.g., 1–10 pg/g) due to higher ionization efficiency and lower background interference in the mass spectrometer. This discrepancy necessitates the use of a certified TBDD standard for accurate calibration and recovery assessment when quantifying brominated dioxins in complex environmental matrices, as the use of a TCDD standard would lead to systematic underestimation or misidentification.

Analytical Chemistry Environmental Monitoring GC-MS

Validated Application Scenarios for 2,3,7,8-TBDD Procurement


Calibration and Validation of GC-MS Methods for Brominated Dioxin Analysis in Environmental Matrices

The quantifiable difference in analytical sensitivity between TBDD and TCDD (LOQ 140 pg/g vs. 1–10 pg/g) necessitates the use of a certified TBDD reference standard for accurate calibration, method validation, and quality control in environmental monitoring programs. This is particularly critical when analyzing samples with potential PBDD contamination from flame-retarded consumer products or combustion sources [1].

Mechanistic Toxicology Studies Investigating Halogen-Dependent AhR Signaling

The equipotent CYP1A1 induction (ED50 0.8–1.0 nmol/kg) coupled with the 4-fold lower teratogenic potency relative to TCDD makes TBDD an invaluable tool for dissecting the structure-activity relationships of AhR-mediated toxicity. Researchers can use TBDD to test hypotheses regarding the role of halogen size and electronegativity in modulating downstream gene batteries and adverse outcome pathways, independent of receptor binding affinity [2].

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Brominated Dioxins

The slower biliary excretion rate of TBDD (7% in 5 hr) compared to TCDD (10% in 5 hr) provides an essential quantitative parameter for building and validating PBPK models specific to brominated dioxins. These models are critical for predicting tissue dosimetry, bioaccumulation potential, and human health risks from exposure to PBDDs [3].

Reference Standard for Toxic Equivalency Factor (TEF) Refinement in Regulatory Risk Assessment

Given the demonstrated potency of brominated analogs and the specific quantitative data on TBDD's teratogenicity (Relative Potency 0.24) and enzyme induction, the compound serves as a key reference standard for ongoing efforts to refine TEF values for polybrominated dibenzo-p-dioxins. Its use is essential for generating high-quality data to support evidence-based regulatory decisions [4].

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